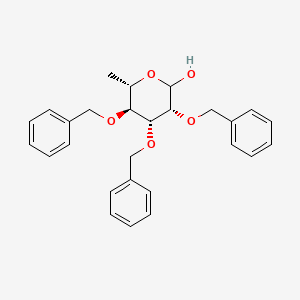

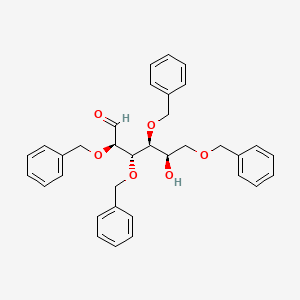

2,3,4-Tri-O-benzyl-L-rhamnopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the preparation of 1,2-anhydro-3,4-di-O-benzyl-beta-L-rhamnopyranose from L-rhamnose through a series of steps, including the chlorination of diacetates to form chlorides, followed by ring closure. These processes yield high-purity products, suggesting a robust methodology for synthesizing benzyl-protected rhamnopyranose derivatives (Chen, Kong, & Cao, 1993). Further synthesis and conformational analysis of substituted dioxabicycloheptanes and dioxabicyclooctanes have been explored to understand the structural nuances and reactivity of such compounds (Wu, Kong, & Su, 1987).

Molecular Structure Analysis

X-ray diffraction methods have been used to investigate the crystal and molecular structures of benzylated rhamnopyranosides, revealing detailed insights into their conformations. These studies are crucial for understanding how the structural aspects of these compounds influence their chemical behavior and reactivity (Krajewski et al., 1983).

Chemical Reactions and Properties

The benzylated derivatives of L-rhamnopyranose participate in various chemical reactions, including glycosidic coupling reactions, which are fundamental for the synthesis of more complex oligosaccharides and glycoconjugates. These reactions are often catalyzed by Lewis acids and result in the formation of specific glycosidic linkages (Chen, Kong, & Cao, 1993).

Aplicaciones Científicas De Investigación

Synthesis of Oligosaccharides : A study by Pozsgay, Nánási, and Neszmélyi (1981) investigated the synthesis of oligosaccharides, including those constituting bacterial cell-wall polysaccharides, using 2,3,4-Tri-O-benzyl-L-rhamnopyranose (Pozsgay, Nánási, & Neszmélyi, 1981).

Lipopolysaccharide Synthesis : Paulsen and Kutschker (1983) described the synthesis of β-L-rhamnosidically linked oligosaccharides from Shigella flexneri, employing 2,3,4-Tri-O-benzyl-L-rhamnopyranose as an intermediate (Paulsen & Kutschker, 1983).

Phosphono Analogue Synthesis : Cipolla et al. (1997) conducted research on the stereoselective synthesis of the phosphono analogue of α-L-rhamnose 1-phosphate using 2,3,4-Tri-O-benzyl-L-rhamnopyranose (Cipolla, Ferla, Nicotra, & Panza, 1997).

Synthesis of Trisaccharides : Hirooka et al. (2001) synthesized β-D-Ribofuranosyl-(1→3)-α-L-rhamnopyranosyl-(1→3)-L-rhamnopyranose, important for studying polysaccharides in certain bacteria (Hirooka et al., 2001).

Conformational Analysis : Wu, Kong, and Su (1987) explored the synthesis and conformational analysis of substituted 2,6-dioxabicyclo[3.1.1]heptanes, starting with L-rhamnose, for understanding sugar ether conformations (Wu, Kong, & Su, 1987).

Propiedades

IUPAC Name |

(3R,4R,5S,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25+,26+,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAQXZMHYZXWBZ-XXPOFYIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-benzyl-L-rhamnopyranose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

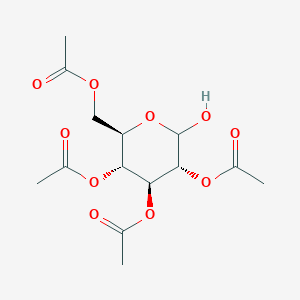

![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)

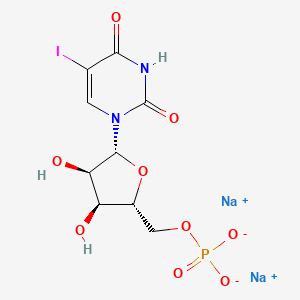

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)